molecular formula C37H56O10 B12767871 Cimiracemoside J CAS No. 473554-74-4

Cimiracemoside J

Cat. No.: B12767871
CAS No.: 473554-74-4
M. Wt: 660.8 g/mol
InChI Key: WUUHXBURWLJGRL-ZBTGPWHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cimiracemoside J is a triterpene glycoside compound isolated from the roots of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside J undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .

Mechanism of Action

Cimiracemoside J exerts its effects through various molecular targets and pathways. One of the primary mechanisms is the inhibition of the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and suppress tumor growth . Additionally, it modulates the activity of various enzymes and receptors involved in inflammation and immune response .

Properties

CAS No.

473554-74-4

Molecular Formula

C37H56O10

Molecular Weight

660.8 g/mol

IUPAC Name

[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate

InChI

InChI=1S/C37H56O10/c1-17(2)28-21-13-18(3)29-34(8)25(44-19(4)38)14-36-16-35(36)12-11-24(45-30-27(41)26(40)20(39)15-43-30)32(5,6)22(35)9-10-23(36)33(34,7)31(42)37(29,46-21)47-28/h18,20-31,39-42H,1,9-16H2,2-8H3/t18-,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30+,31-,33-,34-,35-,36+,37+/m1/s1

InChI Key

WUUHXBURWLJGRL-ZBTGPWHGSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](O[C@]3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)OC(=O)C)C)O2)C(=C)C

Canonical SMILES

CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.